molecular formula C10H18O B099007 p-Menth-4(8)-en-9-ol CAS No. 15714-11-1

p-Menth-4(8)-en-9-ol

Cat. No. B099007
CAS RN: 15714-11-1
M. Wt: 154.25 g/mol
InChI Key: FJSIIBFEIBIZSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

P-Menth-4(8)-en-9-ol is a natural organic compound that belongs to the family of monoterpenes. It is also known as para-menth-4-en-9-ol and is commonly found in various plants, including mint, eucalyptus, and lemongrass. This compound has gained significant attention in the scientific community due to its potential therapeutic properties.

Mechanism of Action

The exact mechanism of action of p-Menth-4(8)-en-9-ol is not fully understood. However, it is believed to exert its therapeutic effects by modulating various cellular signaling pathways, including the NF-κB, MAPK, and PI3K/Akt pathways.
Biochemical and Physiological Effects:
p-Menth-4(8)-en-9-ol has been found to exhibit various biochemical and physiological effects. It has been shown to possess potent antimicrobial activity against a wide range of microorganisms, including bacteria, fungi, and viruses. This compound has also been found to possess anti-inflammatory and antioxidant properties, which may help in the prevention and treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of using p-Menth-4(8)-en-9-ol in lab experiments is its natural origin, which makes it a safe and non-toxic compound. However, the major limitation of using this compound is its low solubility in water, which makes it difficult to use in aqueous-based experiments.

Future Directions

There are several future directions for the research on p-Menth-4(8)-en-9-ol. One of the major areas of research is the development of novel drug formulations using this compound for the treatment of various diseases. Another area of research is the investigation of the potential use of this compound as a natural preservative in food and cosmetic industries. Additionally, the study of the mechanism of action of p-Menth-4(8)-en-9-ol and its interaction with various cellular signaling pathways is an important area of research.

Synthesis Methods

P-Menth-4(8)-en-9-ol can be synthesized through various methods, including steam distillation, solvent extraction, and supercritical fluid extraction. Steam distillation is the most common method used for the extraction of this compound from plants.

Scientific Research Applications

P-Menth-4(8)-en-9-ol has been extensively studied for its potential therapeutic properties. It has been found to possess antimicrobial, anti-inflammatory, and antioxidant properties. This compound has also been studied for its potential use in the treatment of various diseases, including cancer, diabetes, and neurodegenerative diseases.

properties

CAS RN

15714-11-1

Product Name

p-Menth-4(8)-en-9-ol

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

2-(4-methylcyclohexylidene)propan-1-ol

InChI

InChI=1S/C10H18O/c1-8-3-5-10(6-4-8)9(2)7-11/h8,11H,3-7H2,1-2H3

InChI Key

FJSIIBFEIBIZSN-UHFFFAOYSA-N

SMILES

CC1CCC(=C(C)CO)CC1

Canonical SMILES

CC1CCC(=C(C)CO)CC1

synonyms

p-Menth-4(8)-en-9-ol

Origin of Product

United States

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